molecular formula C7H10N2O B1339629 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-5-ol CAS No. 866216-18-4

4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-5-ol

货号: B1339629
CAS 编号: 866216-18-4
分子量: 138.17 g/mol
InChI 键: QGSMPWPXQRBVDP-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-5-ol is a versatile bicyclic heterocyclic compound that serves as a valuable building block in medicinal chemistry and drug discovery. Compounds based on the 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine scaffold are recognized as key intermediates in the synthesis of biologically active molecules, with research applications spanning the development of therapies for central nervous system disorders and cardiovascular diseases . Furthermore, fused derivatives of this core structure have demonstrated significant potential as very active photodynamic agents against melanoma cells, showcasing the scaffold's utility in oncology research . The structural motif is also investigated in other therapeutic areas, as seen in closely related chemotypes developed as allosteric modulators for the inhibition of the Hepatitis B Virus and as inhibitors for oncology targets such as ROS1 . As a sophisticated synthetic intermediate, it provides researchers with a privileged structure for the design and discovery of novel therapeutic agents. This product is intended for research and development purposes only in a laboratory setting. It is not intended for diagnostic, therapeutic, or any other human use.

属性

IUPAC Name

4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c10-7-2-4-9-6(5-7)1-3-8-9/h1,3,7,10H,2,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGSMPWPXQRBVDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CC=N2)CC1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00470229
Record name 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00470229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

866216-18-4
Record name 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-5-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=866216-18-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00470229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

准备方法

Multi-step Synthesis via 5-Amino-1H-pyrazoles (Patent CN104140427A)

This method is a well-documented synthetic route focusing on the preparation of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine derivatives, including the 5-ol variant, starting from 5-amino-1H-pyrazoles. The process involves four key steps:

Step Reaction Type Description Reagents/Solvents Conditions
1 Amido protecting reaction Protection of 5-amino group using Boc (tert-butyl carbamate) tert-Butyl dicarbonate, methylene dichloride Room temperature
2 Nucleophilic substitution Reaction of protected pyrazole with 1,3-dibromopropane Salt of wormwood base, tetrahydrofuran (THF) Reflux or stirring conditions
3 Deprotection (de-Boc) Removal of Boc protecting group using hydrogen chloride Hydrogen chloride, methylene dichloride 0 °C, 24 hours
4 Intramolecular nucleophilic substitution Cyclization to form the tetrahydropyrazolo[1,5-a]pyridine ring system Potassium hydroxide, toluene Reflux, 6 hours

Key Outcomes:

  • The final product, 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-ol, is obtained after purification by silica gel column chromatography.
  • Yields reported for intermediate and final steps are moderate to good (e.g., 48 g of 1-(3-bromopropyl)-1H-pyrazoles-5-amine from 75 g precursor).

Notes:

  • The use of Boc protection is critical to control reactivity and selectivity.
  • The nucleophilic substitution with 1,3-dibromopropane introduces the propyl linker necessary for ring closure.
  • The final cyclization step under basic conditions forms the fused heterocyclic system.

Catalytic Hydrogenation of Pyrazolo[1,5-a]pyridin-5-ol (Literature Synthesis)

An alternative approach involves the catalytic hydrogenation of pyrazolo[1,5-a]pyridin-5-ol to yield the tetrahydro derivative:

Parameter Details
Starting Material Pyrazolo[1,5-a]pyridin-5-ol
Catalyst 10% Palladium on activated carbon
Solvent Acetic acid
Hydrogen Pressure Atmospheric pressure
Reaction Time 20 to 72 hours
Temperature Room temperature or slightly elevated
Work-up Filtration, concentration, recrystallization from isopropanol (IPA) and ethyl acetate
Yield Up to 96%

Key Findings:

  • The hydrogenation selectively reduces the aromatic ring to the tetrahydro form without affecting the hydroxyl group.
  • The product is isolated as a cream-colored solid with high purity.
  • NMR data confirm the successful hydrogenation and ring saturation.

Comparative Summary of Preparation Methods

Aspect Multi-step Boc Protection Route (Patent) Catalytic Hydrogenation Route (Literature)
Starting Material 5-Amino-1H-pyrazoles Pyrazolo[1,5-a]pyridin-5-ol
Number of Steps 4 1 (hydrogenation)
Key Reagents Boc anhydride, 1,3-dibromopropane, KOH, HCl Pd/C catalyst, H2 gas, AcOH
Reaction Conditions Room temp to reflux, multiple solvents Atmospheric H2, room temp, 20-72 h
Yield Moderate to good (varies per step) High (up to 96%)
Purification Silica gel chromatography Filtration and recrystallization
Advantages Allows structural modifications, versatile intermediates Simple, high yield, fewer steps
Limitations Multi-step, requires protection/deprotection Requires availability of starting aromatic compound

Research Findings and Notes

  • The Boc protection strategy enables selective functionalization and ring closure, which is valuable for synthesizing derivatives of this compound with potential pharmaceutical applications.
  • Catalytic hydrogenation is a straightforward method to obtain the tetrahydro derivative from the aromatic precursor, suitable for scale-up due to simplicity and high yield.
  • Both methods emphasize the importance of controlling reaction conditions to preserve the hydroxyl functionality and achieve the desired ring saturation.
  • The compound’s biological activity, especially as an antimicrobial agent, motivates the development of efficient synthetic routes.

Data Table: Key Chemical and Physical Properties

Property Value
Molecular Formula C7H10N2O
Molecular Weight 138.17 g/mol
CAS Number 866216-18-4
IUPAC Name This compound
SMILES C1CN2C(=CC=N2)CC1O
InChI InChI=1S/C7H10N2O/c10-7-2-4-9-6(5-7)1-3-8-9/h1,3,7,10H,2,4-5H2
Physical State Solid (cream-colored)

化学反应分析

Types of Reactions

4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-5-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can introduce various alkyl or acyl groups .

作用机制

The mechanism of action of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-ol involves its interaction with metabotropic glutamate receptor 5 (mGlu5). It acts as a negative allosteric modulator, binding to a site distinct from the glutamate binding site and inhibiting receptor activity. This modulation affects various signaling pathways, including those involved in pain perception and neurological disorders .

相似化合物的比较

Core Structural Variations: Pyridine vs. Pyrimidine

Compound Name Core Structure Molecular Formula Molecular Weight Key Features
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-5-ol Pyridine fused with pyrazole C₈H₁₂N₂O 152.19 Hydroxyl at position 5; moderate polarity
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-6-ol Pyrimidine fused with pyrazole C₆H₉N₃O 139.16 Pyrimidine ring increases electron deficiency; hydroxyl at position 6

Key Differences :

  • Electron Density : Pyrimidine-containing analogs (e.g., pyrimidin-6-ol) exhibit greater electron deficiency, enhancing interactions with electron-rich biological targets .
  • Hydrogen Bonding: The hydroxyl group’s position (5 vs.

Substituent-Driven Functional Modifications

Key Insights :

  • Hydrophilicity : Hydroxyl and carboxylic acid groups improve water solubility and cellular uptake, critical for photodynamic agents (e.g., fused chlorins) .
  • Lipophilicity : Trifluoromethyl and aryl groups enhance membrane permeability and target binding in CNS-active compounds .
  • Electrophilic Substitutents : Chloro and iodo groups facilitate covalent interactions with biological targets or serve as synthetic handles .

生物活性

4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-5-ol is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological properties, and potential therapeutic applications of this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

The IUPAC name for this compound is derived from its unique bicyclic structure. The molecular formula is C7H10N2OC_7H_{10}N_2O with a molecular weight of approximately 138.17 g/mol. This compound features a pyrazole ring fused to a pyridine structure, which is significant for its biological interactions.

Anticancer Properties

Recent studies have demonstrated that derivatives of this compound exhibit potent anticancer activities. For instance:

  • Cell Line Studies : A derivative was tested against various cancer cell lines including A375 (melanoma), OE19 (esophageal adenocarcinoma), and HT1376 (bladder carcinoma). The compound showed IC50 values of 31 nM for A375 cells and 63 nM for OE19 cells, indicating strong cytotoxic effects .
Cell LineIC50 (nM)
A375 (Melanoma)31
OE19 (Esophageal)63
HT1376 (Bladder)73

Anti-inflammatory Effects

The compound has also been explored for its anti-inflammatory properties. In vitro studies revealed that certain analogs demonstrated significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are key targets in inflammation management:

  • Inhibition Studies : Compounds derived from the pyrazolo framework showed IC50 values ranging from 5.40 µM to 0.01 µM against COX enzymes .
CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)
Compound A5.400.01
Compound B>2000<0.01

The mechanism through which this compound exerts its biological effects appears to be multifaceted:

  • Enzyme Inhibition : The compound acts as an inhibitor of key enzymes involved in cancer proliferation and inflammation.
  • Cell Cycle Arrest : It has been observed to induce cell cycle arrest in cancer cells, leading to apoptosis.

Study on Anticancer Activity

A notable study assessed the efficacy of various tetrahydropyrazolo derivatives in vivo using mouse models with implanted tumors. The results indicated that treatment with these compounds significantly reduced tumor size compared to controls .

Study on Anti-inflammatory Activity

Another investigation focused on the anti-inflammatory potential of tetrahydropyrazolo derivatives in a rat model of arthritis. The treated group exhibited reduced swelling and pain levels compared to untreated controls .

常见问题

Q. What are the common synthetic routes for preparing 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-5-ol derivatives?

The synthesis typically involves cyclocondensation or cyclization strategies. For example:

  • Hydrazine-based cyclization : Reacting α,β-unsaturated ketones with substituted hydrazines under reflux conditions in ethanol or dioxane, followed by purification via recrystallization (e.g., DMF/EtOH mixtures) .
  • Intramolecular Friedel-Crafts reactions : Utilizing styrylpyrazole precursors to form pyrazolo[1,5-a]quinoline derivatives under aerobic oxidation conditions .
  • Multicomponent reactions : Combining heterocyclic amines or diazonium salts with carbonyl-containing intermediates, as demonstrated in pyrimidine-ring-fused derivatives .

Q. How is structural characterization of this compound performed using spectroscopic and analytical methods?

  • Elemental analysis : Used to confirm molecular formula (e.g., C, H, N content within ±0.3% of calculated values) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ ion with <0.0003 Da error) .
  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR resolve ring substitution patterns and hydrogen-bonded hydroxyl groups. For example, downfield shifts (~δ 10–12 ppm) indicate the presence of the hydroxyl group .

Q. What solvent systems and purification methods are optimal for isolating this compound?

  • Recrystallization : Use polar aprotic solvents (e.g., DMF) mixed with ethanol (1:1 ratio) to enhance crystal formation .
  • Column chromatography : Employ silica gel with gradients of ethyl acetate/hexane for derivatives containing bulky substituents .

Advanced Research Questions

Q. How can researchers optimize cyclization reactions to enhance yield in pyrazolo-pyridine synthesis?

  • Temperature control : Reflux in high-boiling solvents (e.g., dioxane) to stabilize transition states during cyclization .
  • Catalytic additives : Triethylamine (TEA) or acetic acid can accelerate intramolecular nucleophilic attacks, as seen in pyrazolo[1,5-a]pyrimidine syntheses .
  • Kinetic studies : Monitor reaction progress via TLC at 1-hour intervals to identify optimal termination points .

Q. What strategies resolve contradictions in spectral data during structural elucidation?

  • Isotopic labeling : Use 15N^{15}N-labeled precursors to clarify ambiguous NMR signals in nitrogen-rich heterocycles .
  • X-ray crystallography : Resolve tautomeric ambiguities (e.g., hydroxyl vs. keto forms) by determining solid-state structures .
  • DFT calculations : Compare experimental and computed 13C^{13}C NMR chemical shifts to validate proposed conformers .

Q. How can functionalization at position 7 of the pyrazolo[1,5-a]pyridine core be achieved?

  • Electrophilic substitution : Introduce halogens or nitro groups using HNO3_3/H2_2SO4_4 mixtures under controlled temperatures .
  • Cross-coupling reactions : Suzuki-Miyaura coupling with aryl boronic acids in the presence of Pd(PPh3_3)4_4 .
  • Protection/deprotection : Temporarily protect the hydroxyl group with acetyl chloride to prevent side reactions during functionalization .

Q. What methodologies address discrepancies in elemental analysis results?

  • Purity assessment : Pre-purify samples via preparative HPLC to remove trace solvents or salts that skew C/H/N ratios .
  • Combustion analysis recalibration : Use certified standards (e.g., acetanilide) to verify instrument accuracy .

Q. How can mechanistic pathways for byproduct formation be investigated?

  • Isolation of intermediates : Quench reactions at 50% completion to identify side products via LC-MS .
  • Isotopic tracing : Introduce 18O^{18}O-labeled water to track hydroxyl group origins in hydrolysis byproducts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-5-ol
Reactant of Route 2
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-5-ol

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。